molecular formula C23H23N7O4S B2425590 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine CAS No. 1170284-32-8

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine

Cat. No.: B2425590
CAS No.: 1170284-32-8
M. Wt: 493.54
InChI Key: YPYRCQNPCKNHAB-UHFFFAOYSA-N
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Description

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a benzyl group, and a sulfonyl piperazine moiety. The presence of the dihydrobenzo[b][1,4]dioxin ring adds to its structural complexity and potential for diverse chemical reactivity.

Preparation Methods

The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzyl Group: This step often involves benzylation reactions using benzyl halides in the presence of a base.

    Attachment of the Sulfonyl Piperazine Moiety: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced.

    Incorporation of the Dihydrobenzo[b][1,4]dioxin Ring: This step may involve the use of specific reagents and catalysts to ensure the correct positioning and attachment of the dihydrobenzo[b][1,4]dioxin ring.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl piperazine moiety, using reagents like alkyl halides.

    Cyclization: The compound can undergo intramolecular cyclization reactions under specific conditions to form new ring structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine can be compared with other similar compounds, such as:

    Triazolopyrimidines: These compounds share the triazolopyrimidine core but may differ in their substituents and overall structure.

    Benzylated Compounds: Compounds with benzyl groups that may have different core structures and functional groups.

    Sulfonyl Piperazines: Compounds with sulfonyl piperazine moieties that may have different core structures and additional substituents.

Properties

IUPAC Name

3-benzyl-7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O4S/c31-35(32,18-6-7-19-20(14-18)34-13-12-33-19)29-10-8-28(9-11-29)22-21-23(25-16-24-22)30(27-26-21)15-17-4-2-1-3-5-17/h1-7,14,16H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYRCQNPCKNHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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